molecular formula C31H41N7O9 B561547 Nociceptin (1-7) CAS No. 178249-42-8

Nociceptin (1-7)

Cat. No. B561547
CAS RN: 178249-42-8
M. Wt: 655.709
InChI Key: KVTLKXLQUDUFSD-FLSSTNBBSA-N
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Description

Nociceptin (1-7) is the N-terminal bioactive fragment of nociceptin . It is a potent ORL1 (NOP) receptor agonist with antinociceptive activity . When combined with nociceptin, it reduces hyperalgesia in vivo .


Synthesis Analysis

The synthesis of Nociceptin (1-7) involves complex biochemical processes. For instance, to better understand opioid receptor-like 1 (ORL1) internalization, scientists fused the C terminus of ORL1, the nociceptin (noc) receptor, to the N terminus of a green fluorescent protein and used the fusion protein to characterize receptor endocytosis in live human embryonic kidney cells .


Molecular Structure Analysis

The molecular structure of Nociceptin (1-7) is complex and involves several scaffold classes of NOP ligands with varying NOP-MOP selectivity . The antagonist-bound crystal structure of the nociceptin receptor (NOP), from the opioid receptor family, was recently reported along with those of the other opioid receptors bound to opioid antagonists .


Chemical Reactions Analysis

Nociceptin (1-7) is involved in various chemical reactions. For instance, it has been found that nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia . Also, it has been observed that nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .


Physical And Chemical Properties Analysis

The physical and chemical properties of Nociceptin (1-7) are complex. It is a peptide related to the opioid class of compounds but does not act at the classic opioid receptors . Its activation is associated with brain functions such as pain sensation and fear learning .

Scientific Research Applications

Pain Management

Nociceptin (1-7) plays a significant role in the treatment of pain . The nociceptin/orphanin FQ receptor (NOP receptor) has emerged as a promising focus for the development of new pain therapies . The NOP receptor can be targeted to treat chronic pain with a limited range of unwanted effects . This serves as a suitable alternative to prototypical opioid morphine that could potentially lead to life-threatening effects caused by respiratory depression in overdose, as well as generate abuse and addiction .

Anxiety Treatment

The NOP receptor agonist has therapeutic applications for anxiety . Using Ro 64-6198 as a pharmacological tool highlighted therapeutic applications for NOP receptor agonist such as anxiety .

Neuropathic Pain Treatment

The NOP receptor agonist also has therapeutic applications for neuropathic pain . This is another area where Nociceptin (1-7) can be applied in scientific research .

Addiction Treatment

Nociceptin (1-7) has been found to have potential applications in the treatment of addiction . The NOP receptor agonist can be used in the treatment of addiction .

Treatment of Cough and Anorexia

The NOP receptor agonist has therapeutic applications for cough and anorexia . This highlights the diverse applications of Nociceptin (1-7) in scientific research .

Impact on Learning, Memory, and Motor Activity

Nociceptin (1-7) has been found to have effects on learning, memory, motor activity, and body temperature (hypothermia) . These effects are important considerations in the scientific research applications of Nociceptin (1-7) .

Role in Inflammation

Nociceptin and the nociceptin receptor (NOP) have been described as targets for the treatment of pain and inflammation . This suggests another potential application of Nociceptin (1-7) in scientific research .

Role in Stress-Related Disorders

The Nociceptin (1-7) system plays a role in the regulation of stress and stress-associated psychiatric disorders . This includes drug addiction, mood, anxiety, and food-related associated-disorders . Both NOP agonists and antagonists may represent effective therapeutic approaches for substances use disorder . Moreover, NOP antagonists can be useful to treat depression and feeding-related diseases, such as obesity and binge eating behavior, whereas the activation of NOP receptor by agonists could be a promising tool for anxiety .

Mechanism of Action

The mechanism of action of Nociceptin (1-7) is primarily through its interaction with the NOP receptor. It has been found that Nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia in mice . This suggests that Nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .

Future Directions

The future directions of Nociceptin (1-7) research are promising. It has been suggested that Nociceptin (1-7) may be involved in the regulation of addiction . Moreover, non-human primate studies provide robust translational evidence that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . This suggests that the coactivation of NOP and MOP receptors is a viable and innovative approach for enhanced pain relief with reduced side effects .

properties

IUPAC Name

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTLKXLQUDUFSD-FLSSTNBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N7O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778144
Record name L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nociceptin (1-7)

CAS RN

178249-42-8
Record name L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30778144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Nociceptin (1-7) interact with the Nociceptin/Orphanin FQ receptor (ORL1) and what are the downstream effects?

A: While Nociceptin (1-7) is a fragment of the full Nociceptin peptide, research suggests it acts as a functional antagonist at the ORL1 receptor [, ]. This means it binds to the receptor but doesn't activate it like the full Nociceptin peptide. Specifically, Nociceptin (1-7) can block the hyperalgesia (increased pain sensitivity) usually induced by full Nociceptin []. The exact binding mechanism of Nociceptin (1-7) to ORL1 is still under investigation, but it's suggested to be different from how the full Nociceptin peptide interacts [].

Q2: What is the importance of the N-terminal region of Nociceptin for its interaction with ORL1?

A: Studies have shown that the N-terminal region, particularly the first three amino acids (Arg-Tyr-Tyr), is crucial for the binding of both Nociceptin and its analogs to the ORL1 receptor []. Specifically, the N-terminal Acetyl-Arginine of the antagonist Ac-RYYRIK-NH2 has been identified as a key structure for its binding to ORL1 []. This highlights the importance of the N-terminal region in mediating interactions with the receptor.

Q3: Does modifying the length of the Nociceptin peptide affect its vasodepressor activity?

A: Yes, research indicates that the length of the Nociceptin peptide chain is critical for its vasodepressor activity, specifically in the systemic vascular bed of rabbits []. While full Nociceptin and its analog [Tyr1]-Nociceptin induce dose-dependent decreases in systemic arterial pressure, shorter fragments like Nociceptin (2-17), (1-11), and (1-7) do not elicit this effect []. This suggests that the full peptide sequence is necessary for activating the receptor pathway responsible for the vasodepressor response.

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